

DRAQ7: A Technical Guide to Identifying Dead and Compromised Cells

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Compound of Interest

Compound Name: DRAQ7

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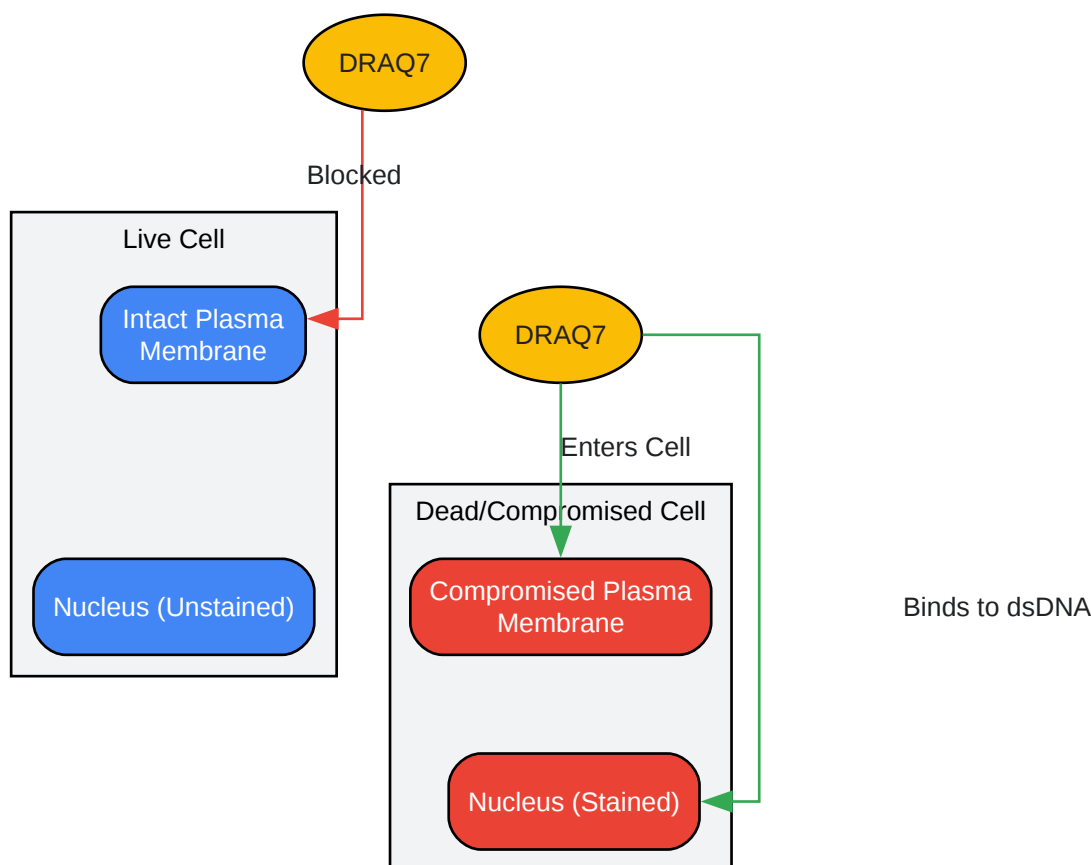
This in-depth technical guide provides a comprehensive overview of **DRAQ7**, a far-red fluorescent dye for the definitive identification of dead and membrane-compromised cells. This document details the core mechanism of action, spectral properties, and detailed protocols for its application in various research settings, including flow cytometry, fluorescence microscopy, and high-content screening.

Introduction: The Advantages of a Far-Red Viability Dye

DRAQ7 is a cell-impermeable anthraquinone dye that selectively stains the nuclei of cells with compromised plasma membranes, a hallmark of cell death.^[1] Its unique properties make it an ideal replacement for traditional viability dyes like Propidium Iodide (PI) and 7-Aminoactinomycin D (7-AAD).^[2] A key advantage of **DRAQ7** is its far-red fluorescence, which minimizes spectral overlap with common fluorophores such as GFP, FITC, and PE, thereby simplifying multicolor experimental design.^{[3][4]} Furthermore, **DRAQ7** is non-toxic to healthy cells and can be used for long-term real-time viability monitoring without impacting cellular proliferation.^{[5][6]}

Mechanism of Action

The selective staining of **DRAQ7** is based on plasma membrane integrity. In viable cells, the intact and healthy cell membrane prevents the entry of the dye. However, in dead or dying cells, the compromised membrane allows **DRAQ7** to passively enter the cell, where it intercalates with double-stranded DNA, emitting a strong far-red fluorescent signal.[1][7] This straightforward mechanism provides a clear and unambiguous distinction between live and dead cell populations.



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Caption: Mechanism of **DRAQ7** selective staining.

Quantitative Data Summary

Spectral Properties

DRAQ7's far-red spectral properties are a significant advantage in multicolor experiments. It can be sub-optimally excited by the common 488 nm laser, with optimal excitation at 633 nm or

647 nm.[3][4] Its emission is in the far-red region, minimizing overlap with green and yellow fluorophores.[4]

Parameter	Wavelength (nm)	Notes
Excitation Maxima	599 / 646	Optimally excited by 633 nm or 647 nm lasers.[8]
488	Sub-optimal excitation is possible with the 488 nm laser, commonly used in flow cytometry.[3]	
Emission Maximum	678 / 694 (when intercalated with dsDNA)	Emission begins at 665 nm and extends into the near-infrared.[3][8]
Recommended Long Pass Filters	>660	Common filters include 695LP, 715LP, or 780LP.[3][4]

Recommended Staining Conditions

The optimal concentration and incubation time for **DRAQ7** staining can vary depending on the cell type and application. However, general guidelines are provided below. Titration is recommended for new experimental setups.[8][9]

Application	Recommended Concentration	Incubation Time	Temperature
Flow Cytometry	1 - 5 μ M	5 - 15 minutes	Room Temperature or 37°C[8][9]
Fluorescence Microscopy	3 - 5 μ M	10 - 30 minutes	Room Temperature or 37°C[3][5]
Real-time, Long-term Assays	1 - 3 μ M	Continuous	37°C[6][9]

Comparison with Other Viability Dyes

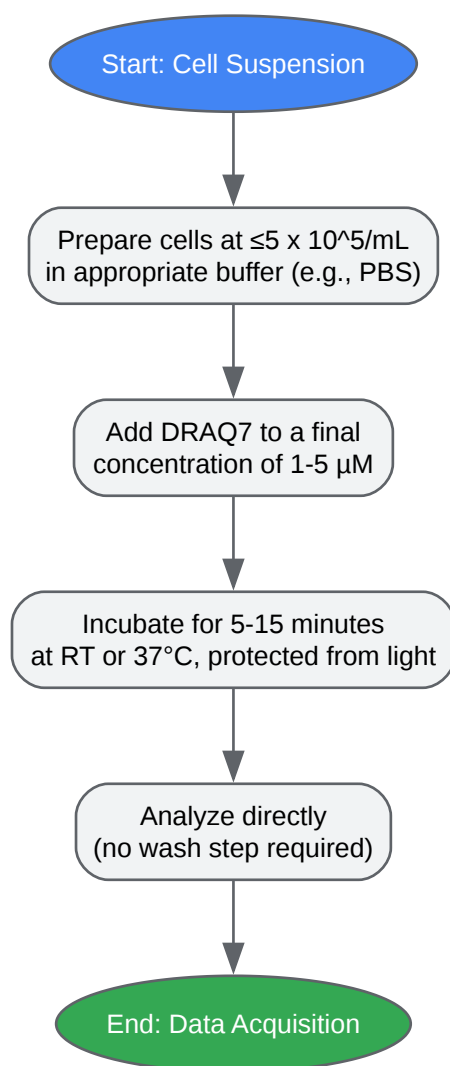
DRAQ7 offers several advantages over traditional viability dyes.

Feature	DRAQ7	Propidium Iodide (PI)	7-AAD
Excitation	Blue to Red (488-647 nm)	Blue-Green (488 nm)	Green (546 nm)
Emission	Far-Red (>665 nm)	Orange-Red (~617 nm)	Red (~647 nm)
Spectral Overlap with FITC/PE	Minimal[4]	Significant overlap with PE[10]	Some overlap with PE
Toxicity	Non-toxic for long-term culture[2]	Can be toxic over time[10]	Can be toxic over time
UV Excitation	No[2]	Yes	No
Wash Step Required	No[3]	Recommended	Recommended

Experimental Protocols

General Staining Protocol for Suspension Cells

This protocol provides a general guideline for staining suspension cells with **DRAQ7** for analysis by flow cytometry or fluorescence microscopy.



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Caption: General workflow for staining suspension cells with **DRAQ7**.

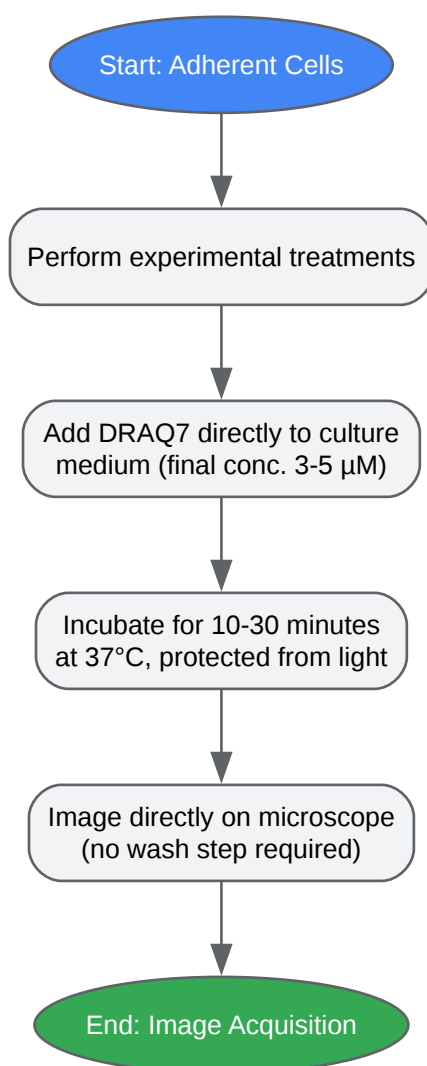
Methodology:

- Cell Preparation: Prepare a single-cell suspension in a suitable buffer such as PBS or culture medium at a concentration of approximately 1-5 x 10⁵ cells/mL.[9]
- Antibody Staining (Optional): If performing immunophenotyping, complete all surface and/or intracellular antibody staining steps according to your established protocol before adding **DRAQ7**. [3]

- **DRAQ7 Addition:** Add **DRAQ7** to the cell suspension to achieve the desired final concentration (typically 1-5 μM). Mix gently by pipetting.[3][9]
- **Incubation:** Incubate the cells for 5-15 minutes at room temperature or 37°C.[8][9] Protect the samples from light during this step, especially if other fluorophores are present.[3] Staining is accelerated at 37°C.[3]
- **Analysis:** The cells are now ready for analysis by flow cytometry or fluorescence microscopy. No washing step is required.[3]

Protocol for Adherent Cells in Microscopy

This protocol is designed for staining adherent cells grown in microplates or on coverslips.



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